molecular formula C35H50N8O7 B12599844 L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide CAS No. 649727-65-1

L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

Cat. No.: B12599844
CAS No.: 649727-65-1
M. Wt: 694.8 g/mol
InChI Key: WXOCRWBSVRZMFI-HEBLONFGSA-N
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Description

L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can produce quinones, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.

    L-Valyl-L-valine: Another dipeptide with valine residues, used in similar research contexts.

    L-Alanyl-L-valine: A dipeptide with alanine and valine, studied for its unique properties.

Uniqueness

L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is unique due to its complex structure, which allows for diverse interactions and applications. Its combination of multiple amino acids provides a versatile platform for studying peptide chemistry and developing new therapeutic agents.

Properties

CAS No.

649727-65-1

Molecular Formula

C35H50N8O7

Molecular Weight

694.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanamide

InChI

InChI=1S/C35H50N8O7/c1-20(2)29(34(49)38-18-27(37)44)43-35(50)30(21(3)4)42-28(45)19-39-33(48)26(17-24-14-10-7-11-15-24)41-31(46)22(5)40-32(47)25(36)16-23-12-8-6-9-13-23/h6-15,20-22,25-26,29-30H,16-19,36H2,1-5H3,(H2,37,44)(H,38,49)(H,39,48)(H,40,47)(H,41,46)(H,42,45)(H,43,50)/t22-,25+,26+,29+,30+/m1/s1

InChI Key

WXOCRWBSVRZMFI-HEBLONFGSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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